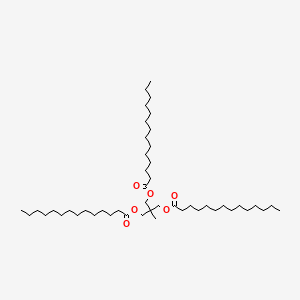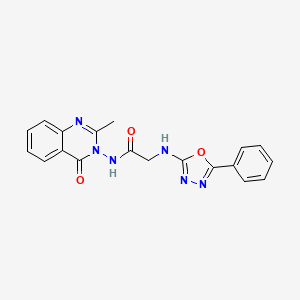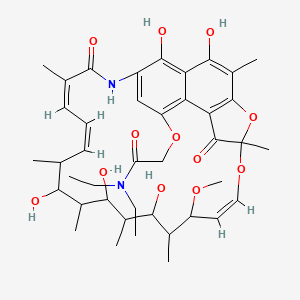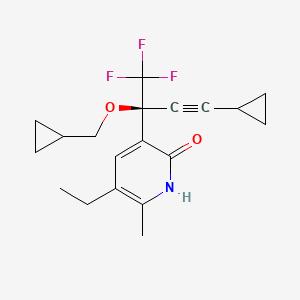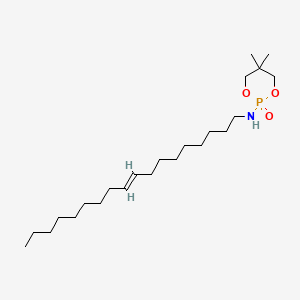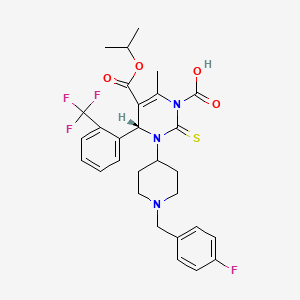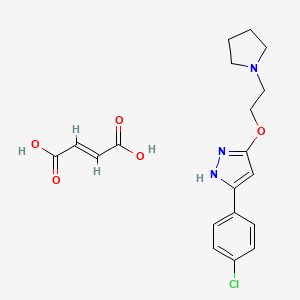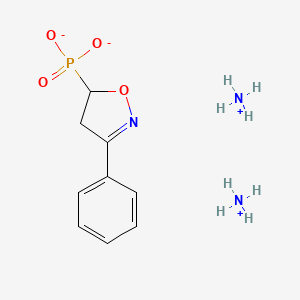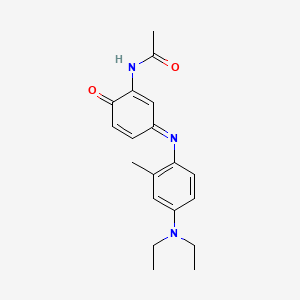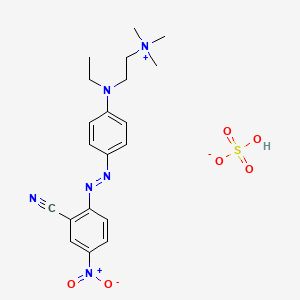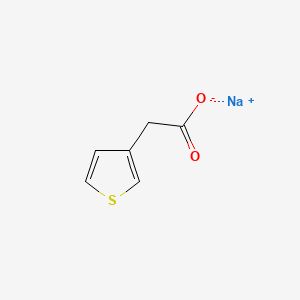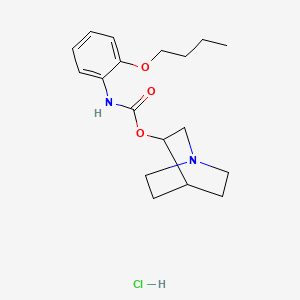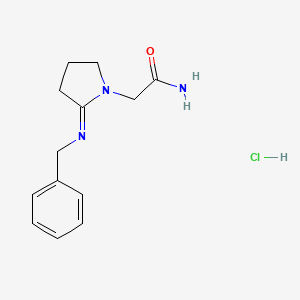
2-((Phenylmethyl)imino)-1-pyrrolidineacetamide monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((Phenylmethyl)imino)-1-pyrrolidineacetamide monohydrochloride is a synthetic organic compound with a complex structure. It is characterized by the presence of a phenylmethyl group attached to an imino group, which is further connected to a pyrrolidine ring and an acetamide moiety. The monohydrochloride form indicates that the compound is in its salt form, which enhances its solubility in water.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Phenylmethyl)imino)-1-pyrrolidineacetamide monohydrochloride typically involves multiple steps. One common method includes the reaction of phenylmethylamine with pyrrolidine-2-carboxylic acid under acidic conditions to form the imino intermediate. This intermediate is then reacted with acetic anhydride to form the acetamide derivative. The final step involves the addition of hydrochloric acid to form the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
2-((Phenylmethyl)imino)-1-pyrrolidineacetamide monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted imino derivatives.
科学的研究の応用
2-((Phenylmethyl)imino)-1-pyrrolidineacetamide monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of 2-((Phenylmethyl)imino)-1-pyrrolidineacetamide monohydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context in which the compound is used.
類似化合物との比較
Similar Compounds
2-Imino-1,10-phenanthrolyl iron and cobalt complexes: These compounds share the imino group and are used in catalytic applications.
Iminoboranes: Compounds with B=N double bonds, used in metathesis and nucleophilic addition reactions.
Uniqueness
2-((Phenylmethyl)imino)-1-pyrrolidineacetamide monohydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable salts enhances its solubility and makes it suitable for various applications in research and industry.
特性
CAS番号 |
151602-34-5 |
|---|---|
分子式 |
C13H18ClN3O |
分子量 |
267.75 g/mol |
IUPAC名 |
2-(2-benzyliminopyrrolidin-1-yl)acetamide;hydrochloride |
InChI |
InChI=1S/C13H17N3O.ClH/c14-12(17)10-16-8-4-7-13(16)15-9-11-5-2-1-3-6-11;/h1-3,5-6H,4,7-10H2,(H2,14,17);1H |
InChIキー |
KICSCJHZUICFKD-UHFFFAOYSA-N |
正規SMILES |
C1CC(=NCC2=CC=CC=C2)N(C1)CC(=O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


